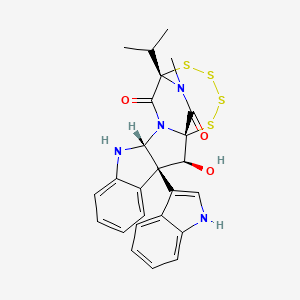
Leptosin F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Leptosin F is a natural product found in Leptosphaeria with data available.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Leptosin F is identified as methyl syringate 4-O-β-D-gentiobiose, a compound found predominantly in manuka honey (Leptospermum scoparium) and other related species. The structure of this compound contributes to its unique biological activities, making it a valuable marker for the authentication of manuka honey and a subject of interest in pharmacological research.
Antimicrobial Activity
Inhibition of Pathogens:
this compound exhibits significant antimicrobial properties, particularly against drug-resistant strains of bacteria. Studies have shown that manuka honey, rich in this compound, can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
- Case Study: Wound Infections
A clinical study demonstrated that manuka honey containing this compound effectively reduced infection rates in surgical wounds infected with methicillin-resistant Staphylococcus aureus (MRSA) . The honey not only inhibited bacterial growth but also restored susceptibility to antibiotics like rifampicin.
Anti-inflammatory Effects
This compound has been linked to anti-inflammatory properties that can aid in wound healing. Research indicates that components in manuka honey stimulate the production of pro-inflammatory cytokines while simultaneously suppressing excessive inflammatory responses.
- Case Study: Ulcerative Colitis
In vitro studies revealed that manuka honey reduced inflammatory markers associated with ulcerative colitis, suggesting a pathway-specific anti-inflammatory mechanism involving Toll-like receptors .
Potential in Cancer Therapy
Emerging research suggests that compounds like this compound may have applications in cancer treatment due to their ability to modulate cellular pathways involved in tumor growth and resistance.
- Case Study: Colon Carcinoma
Preliminary findings indicated that extracts from manuka honey could sensitize colon carcinoma cells to chemotherapy by inhibiting specific histone methyltransferases, potentially overcoming drug resistance .
Food Industry Applications
This compound's antimicrobial properties make it an attractive candidate for natural preservatives in the food industry. Its effectiveness against spoilage organisms could enhance food safety and shelf life.
- Case Study: Food Preservation
Research has shown that incorporating manuka honey into food products can inhibit microbial growth, thereby extending shelf life without the need for synthetic preservatives .
Data Tables
Propiedades
Fórmula molecular |
C25H24N4O3S4 |
|---|---|
Peso molecular |
556.8 g/mol |
Nombre IUPAC |
(1S,2S,3R,11R,14S)-2-hydroxy-3-(1H-indol-3-yl)-20-methyl-14-propan-2-yl-15,16,17,18-tetrathia-10,12,20-triazapentacyclo[12.4.2.01,12.03,11.04,9]icosa-4,6,8-triene-13,19-dione |
InChI |
InChI=1S/C25H24N4O3S4/c1-13(2)24-22(32)29-20-23(15-9-5-7-11-18(15)27-20,16-12-26-17-10-6-4-8-14(16)17)19(30)25(29,21(31)28(24)3)34-36-35-33-24/h4-13,19-20,26-27,30H,1-3H3/t19-,20+,23+,24-,25-/m0/s1 |
Clave InChI |
NKAKEWJOGYRXPY-MAOFURFTSA-N |
SMILES isomérico |
CC(C)[C@]12C(=O)N3[C@@H]4[C@]([C@@H]([C@@]3(C(=O)N1C)SSSS2)O)(C5=CC=CC=C5N4)C6=CNC7=CC=CC=C76 |
SMILES canónico |
CC(C)C12C(=O)N3C4C(C(C3(C(=O)N1C)SSSS2)O)(C5=CC=CC=C5N4)C6=CNC7=CC=CC=C76 |
Sinónimos |
Lep F compound leptosin F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















